7,8-Dimethoxyisoquinoline

描述

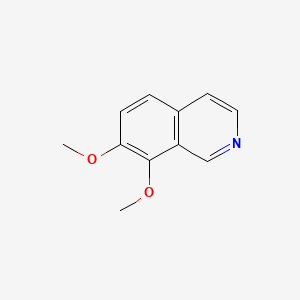

7,8-Dimethoxyisoquinoline is an organic compound with the molecular formula C11H11NO2 It is a derivative of isoquinoline, characterized by the presence of two methoxy groups attached to the 7th and 8th positions of the isoquinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline derivatives. The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity level.

化学反应分析

Types of Reactions: 7,8-Dimethoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research has shown that derivatives of 7,8-dimethoxyisoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that these compounds can inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE). Some derivatives have shown promising results by inhibiting the FtsZ protein, crucial for bacterial cell division .

Synthesis of Bioactive Compounds

- Synthetic Routes : The synthesis of this compound and its derivatives can be achieved through various methods, including microwave-assisted synthesis and one-pot reactions. These methods have been optimized to improve yield and reduce the number of steps required .

- Drug Development : As a precursor for synthesizing alkaloids with therapeutic properties, this compound plays a critical role in developing drugs for treating conditions such as Huntington's disease .

Case Studies

作用机制

The mechanism of action of 7,8-Dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

相似化合物的比较

- 6,7-Dimethoxyisoquinoline

- 8-Hydroxyquinoline

- Papaverine

Comparison: 7,8-Dimethoxyisoquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 6,7-Dimethoxyisoquinoline, it may exhibit different pharmacological properties due to the variation in substitution pattern. 8-Hydroxyquinoline, while structurally related, has a hydroxyl group that significantly alters its chemical behavior and applications. Papaverine, another isoquinoline derivative, is well-known for its smooth muscle relaxant properties, highlighting the diverse biological activities within this class of compounds.

生物活性

7,8-Dimethoxyisoquinoline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. The presence of methoxy groups at the 7 and 8 positions on the isoquinoline ring is crucial for its biological activity, influencing its binding affinity to various molecular targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxy groups enhance its hydrophobic character, facilitating interactions with lipid membranes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, which play vital roles in cellular signaling pathways.

- Receptor Modulation : It interacts with various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The Minimum Inhibitory Concentrations (MICs) for these pathogens were found to be within a promising range, suggesting potential as an antibacterial agent .

Anticancer Properties

The compound has also shown potential anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. This effect is believed to be linked to its ability to interfere with specific signaling cascades involved in cancer cell survival .

Neuroprotective Effects

Evidence suggests that this compound may provide neuroprotective benefits. It has been studied for its potential to enhance cognitive function by promoting autophagic clearance in models of neurodegenerative diseases . This activity is particularly relevant in the context of Alzheimer's disease research.

Case Studies

- Antibacterial Efficacy : A study evaluated various derivatives of isoquinolines, including this compound, against bacterial strains like MRSA. The results showed significant antibacterial activity with minimal cytotoxicity towards mammalian cells .

- Apoptosis Induction in Cancer Cells : In a recent investigation, this compound was found to activate caspase pathways leading to apoptosis in breast cancer cell lines. This suggests a potential application in cancer therapy as a natural compound with low toxicity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxyisoquinoline | Methoxy groups at positions 6 and 7 | Antibacterial and anticancer properties similar to 7,8-DIM |

| Papaverine | Smooth muscle relaxant | Primarily used for vasodilation rather than antimicrobial effects |

| 8-Hydroxyquinoline | Hydroxyl group instead of methoxy | Known for chelation properties; less focus on enzyme inhibition |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7,8-Dimethoxyisoquinoline derivatives, and how are they optimized for yield and purity?

Synthesis typically involves multi-step strategies, including cyclization of benzaldehyde derivatives and methoxylation. Optimization focuses on solvent selection (e.g., ethanol or dichloromethane), catalytic systems (e.g., Pd/C for hydrogenation), and purification via column chromatography . For example, tetrahydroisoquinoline derivatives are synthesized via Pictet-Spengler reactions, with yields improved by controlling reaction temperature and stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound and its analogues?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity assessment and structural elucidation. Mass spectrometry (MS) confirms molecular weight, while polarographic methods and ion-selective electrodes are used for quantification in biological matrices . X-ray crystallography may resolve stereochemistry in complex derivatives .

Q. How is the cytotoxicity of this compound derivatives evaluated in preclinical studies?

Cytotoxicity is assessed using in vitro assays such as MTT or SRB on cancer cell lines (e.g., RKO KRasSL). Dose-response curves (IC₅₀ values) are generated, with statistical validation via triplicate experiments. Positive controls (e.g., doxorubicin) and negative controls (untreated cells) are mandatory for reliability .

Advanced Research Questions

Q. What molecular modeling approaches are used to study the interaction of this compound derivatives with target proteins like KRas?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to specific pockets (e.g., KRas p1 pocket). Molecular dynamics (MD) simulations assess stability over 100+ ns trajectories. Free energy calculations (MM/PBSA) validate interactions, as seen in studies of tetrahydroisoquinoline 12 binding to KRas .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound analogues?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups), cell line variability, or assay conditions (e.g., serum concentration). Meta-analyses comparing multiple studies and standardized protocols (e.g., NIH Guidelines) improve reproducibility. Statistical tools like ANOVA identify significant outliers .

Q. What strategies enhance the selectivity of this compound derivatives for cancer cells over normal cells?

Structure-activity relationship (SAR) studies guide modifications to the isoquinoline core. Introducing hydrophilic groups (e.g., hydroxyl) reduces off-target effects. Pharmacophore modeling identifies key hydrogen-bonding motifs. In vivo xenograft models validate selectivity using biomarkers like Ki-67 .

Q. How are chromatographic methods tailored to separate this compound isomers in complex mixtures?

Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Mobile phase optimization (e.g., acetonitrile:ammonium acetate buffer) improves resolution. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS enhances sensitivity for trace isomers .

Q. Methodological Considerations

- Data Presentation : Use tables to compare IC₅₀ values across derivatives (e.g., compound 14 vs. 12 ).

- Reproducibility : Document synthesis steps in Supplementary Information (SI), including NMR spectra and HPLC chromatograms .

- Ethical Compliance : Adhere to IACUC protocols for in vivo studies and cite CAS registry numbers (e.g., 52759-08-7 for 7,8-Dimethoxy-THIQ ).

属性

IUPAC Name |

7,8-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJLSAKJANGFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937027 | |

| Record name | 7,8-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-95-0 | |

| Record name | Isoquinoline, 7,8-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。